molecular formula C28H43N5O6 B14178946 L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine CAS No. 918528-58-2

L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine

Cat. No.: B14178946
CAS No.: 918528-58-2
M. Wt: 545.7 g/mol
InChI Key: DVOPLZRFZQRMPV-BKQNDSSNSA-N
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Description

L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine is a pentapeptide composed of the amino acids proline, isoleucine, phenylalanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine has several applications in scientific research:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its biological activity.

    Pharmacology: Used in drug development and screening for new pharmaceuticals.

    Industry: Employed in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.

    L-Isoleucyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.

Properties

CAS No.

918528-58-2

Molecular Formula

C28H43N5O6

Molecular Weight

545.7 g/mol

IUPAC Name

2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H43N5O6/c1-5-17(3)23(27(38)30-16-22(34)35)32-26(37)21(15-19-11-8-7-9-12-19)31-28(39)24(18(4)6-2)33-25(36)20-13-10-14-29-20/h7-9,11-12,17-18,20-21,23-24,29H,5-6,10,13-16H2,1-4H3,(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,34,35)/t17-,18-,20-,21-,23-,24-/m0/s1

InChI Key

DVOPLZRFZQRMPV-BKQNDSSNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

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